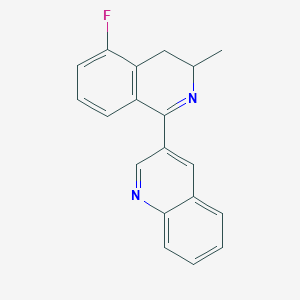
3-(5-Fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antineoplastic, and antiviral properties . The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and conditions .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds for functionalization . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(5-Fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups into the molecule.
Reduction: This reaction can be used to modify the quinoline ring structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .
科学的研究の応用
3-(5-Fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the production of liquid crystals and cyanine dyes.
作用機序
The mechanism of action of 3-(5-Fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to inhibit enzymes and disrupt cellular processes . This can lead to the inhibition of bacterial growth, the induction of apoptosis in cancer cells, and the inhibition of viral replication .
類似化合物との比較
Similar Compounds
- 3-Fluoroquinoline
- 3,5-Difluoroquinoline
- 5-Fluoro-3,4-dihydroisoquinoline
Uniqueness
3-(5-Fluoro-3-methyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methyl group. This combination of features enhances its biological activity and provides unique properties compared to other fluorinated quinolines .
特性
CAS番号 |
919786-38-2 |
|---|---|
分子式 |
C19H15FN2 |
分子量 |
290.3 g/mol |
IUPAC名 |
5-fluoro-3-methyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H15FN2/c1-12-9-16-15(6-4-7-17(16)20)19(22-12)14-10-13-5-2-3-8-18(13)21-11-14/h2-8,10-12H,9H2,1H3 |
InChIキー |
KSRDYIKFJXEAQT-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C=CC=C2F)C(=N1)C3=CC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


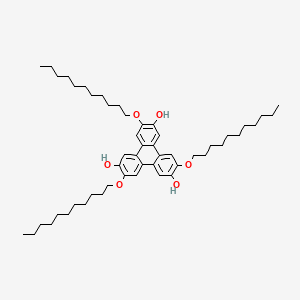
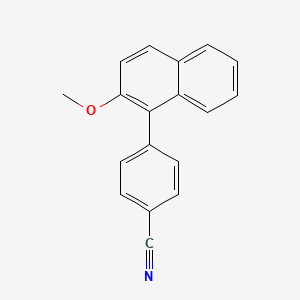
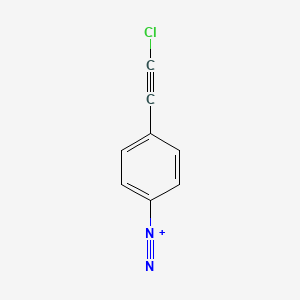

![4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14191228.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14191233.png)
![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)
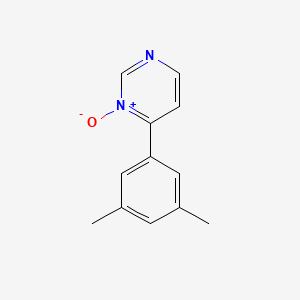

![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)
![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)
